6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Overview
Description
“6-Chloro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H5ClN2 . It is a solid substance and is used in the preparation of heterocyclic compounds for the treatment of cancer .
Molecular Structure Analysis
The molecular structure of “6-Chloro-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string “Clc1cnc2cc[nH]c2c1” and the InChI string "1S/C7H5ClN2/c8-5-3-7-6(10-4-5)1-2-9-7/h1-4,9H" .Chemical Reactions Analysis
While specific chemical reactions involving “6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” are not available, it’s known that similar compounds can undergo a variety of reactions, including those that yield products with potential inhibitory activity against certain enzymes .Physical and Chemical Properties Analysis
“6-Chloro-1H-pyrrolo[2,3-b]pyridine” is a solid substance . It has a molecular weight of 152.58 . The compound’s melting point, solubility, and other physical and chemical properties are not specified in the available resources .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit inhibitory action against certain enzymes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target proteins or enzymes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile . These factors could include the pH of the environment, the presence of other molecules, and the temperature, among others.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolopyridine derivatives can have potent activities against certain enzymes, such as the fibroblast growth factor receptors (FGFRs) .
Cellular Effects
In the context of cancer therapy, targeting FGFRs is an attractive strategy . Some pyrrolopyridine derivatives have been reported to inhibit the proliferation of cancer cells and induce apoptosis . They can also significantly inhibit the migration and invasion of cancer cells .
Molecular Mechanism
It is known that FGFRs play an essential role in various types of tumors . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJIMWJDQEDNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856936 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-93-0 | |
Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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